![molecular formula C15H14N2O3 B7581371 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)
4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid, also known as MPB, is a chemical compound that has gained attention in the scientific community for its potential applications in research.
科学研究应用
4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been used in various scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Additionally, 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been used in drug discovery as a scaffold for the development of new drugs. 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has also been used in enzyme inhibition studies to better understand the mechanisms of certain enzymes.
作用机制
4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid works by inhibiting the activity of certain enzymes, specifically those involved in the biosynthesis of nucleotides. By inhibiting these enzymes, 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid can prevent the growth and proliferation of cancer cells. Additionally, 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been shown to inhibit the activity of certain enzymes involved in inflammation and pain, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects:
4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been shown to have antioxidant effects and can protect against oxidative stress. 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid in lab experiments is its relative ease of synthesis. Additionally, 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been shown to be a potent inhibitor of certain enzymes, making it a useful tool for enzyme inhibition studies. However, one limitation of using 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid is its potential toxicity. Careful handling and dosing are necessary to ensure the safety of researchers working with 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid.
未来方向
There are several future directions for research involving 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid. One potential direction is the development of 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid and its potential applications in other areas of research, such as neuroprotection and enzyme inhibition.
合成方法
The synthesis of 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid involves the reaction of 5-methyl-3-pyridinecarboxylic acid with formaldehyde and ammonia. The resulting product is then reacted with 4-aminobenzoic acid to yield 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid. The synthesis of 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid is a relatively simple process and can be performed in a laboratory setting.
属性
IUPAC Name |
4-[[(5-methylpyridine-3-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-13(9-16-7-10)14(18)17-8-11-2-4-12(5-3-11)15(19)20/h2-7,9H,8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJWIHDNSVDFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

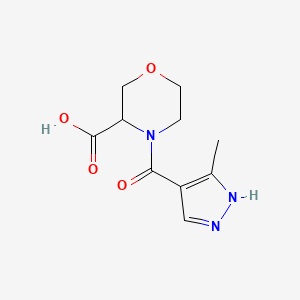
![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)
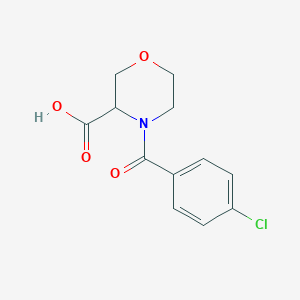

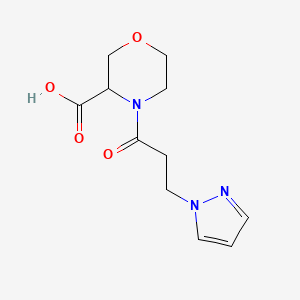
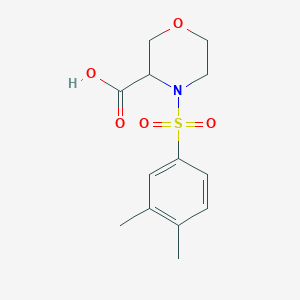
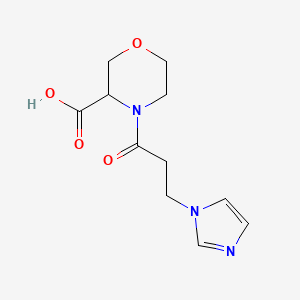
![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)


![1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione](/img/structure/B7581374.png)
![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)